Tedizolid

MRSA ABSSSI Oxazolidinone

Tedizolid (CAS 856866-72-3) is a second-generation oxazolidinone antibiotic with 4-fold greater in vitro potency against MRSA and maintained activity against cfr-positive linezolid-resistant strains (MIC90 1 mg/L vs ≥8 mg/L). Its 2-fold longer half-life enables once-daily dosing, and minimal MAO inhibition allows safer co-administration with SSRIs. QIDP-designated. Ideal for antimicrobial susceptibility testing, OPAT programs, and targeted gram-positive therapy. Order high-purity material for your research, formulation, or analytical needs.

Molecular Formula C17H15FN6O3
Molecular Weight 370.3 g/mol
CAS No. 856866-72-3
Cat. No. B1663884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid
CAS856866-72-3
Synonyms3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one;  3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-hydroxymethyloxazolidin-2-one;  tedizolid;  torezolid;  TR 700;  TR-700;  TR700
Molecular FormulaC17H15FN6O3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
InChIInChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
InChIKeyXFALPSLJIHVRKE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityDMSO (Slightly)

Structure & Identifiers


Interactive Chemical Structure Model





Tedizolid (CAS 856866-72-3) Procurement Evidence Guide: Superior in Vitro Potency and Differentiated Safety Profile Versus Linezolid


Tedizolid (CAS 856866-72-3), the active moiety of the prodrug tedizolid phosphate, is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) [1]. It exhibits a 4-fold greater in vitro potency against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), compared to the first-in-class agent linezolid [2]. As a Qualified Infectious Disease Product (QIDP), tedizolid is distinguished by a more favorable pharmacokinetic and safety profile, supporting once-daily oral or intravenous administration [3].

Why Linezolid is Not a Drop-in Replacement: Critical Divergence in Potency, Safety, and Drug-Drug Interactions for Tedizolid (856866-72-3)


While tedizolid and linezolid share the oxazolidinone class, key pharmacodynamic, pharmacokinetic, and safety differences preclude their interchangeability in many scientific and clinical settings. Tedizolid demonstrates significantly greater in vitro potency, which may be critical for strains with elevated MICs [1]. Its 2-fold longer half-life enables once-daily dosing, improving patient compliance and reducing healthcare resource utilization [2]. Furthermore, emerging data indicates a potential for a more favorable safety profile concerning myelosuppression, a known class-effect liability of linezolid [3]. Finally, tedizolid exhibits a substantially reduced potential for clinically significant monoamine oxidase (MAO)-mediated drug interactions compared to linezolid [4].

Quantitative Differential Evidence for Tedizolid (856866-72-3) Procurement Decisions


Superior In Vitro Potency Against MRSA: 4-Fold Lower MIC90 Compared to Linezolid

Tedizolid demonstrates significantly greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates than linezolid. In a phase 2 study, the MIC90 of tedizolid for MRSA was 0.25 µg/mL, compared to 2 µg/mL for linezolid [1]. This 4-fold difference was corroborated by a large global surveillance study (n=1839 MRSA isolates) which reported a tedizolid MIC90 of 0.25 µg/mL versus a linezolid MIC90 of 2 µg/mL [2]. This enhanced potency is a consistent finding across multiple studies and is a primary differentiator for the compound.

MRSA ABSSSI Oxazolidinone Antimicrobial Susceptibility Testing Pharmacodynamics

Maintained Potency Against cfr-Positive MRSA: A Critical Advantage Over Linezolid

Tedizolid retains clinically relevant activity against certain strains of linezolid-resistant S. aureus, specifically those harboring the transferable chloramphenicol-florfenicol resistance (cfr) gene. A study of cfr-mediated methicillin- and linezolid-resistant S. aureus (MLRSA) reported a tedizolid MIC90 of 1 mg/L, whereas the linezolid MIC90 was ≥8 mg/L [1]. In another analysis, for cfr-positive linezolid-resistant MRSA, tedizolid MICs remained low (0.125 and 0.25 mg/L) compared to linezolid (16 and 8 mg/L) [2].

cfr gene Linezolid Resistance MRSA Oxazolidinone Resistance Antimicrobial Stewardship

Reduced Potential for Clinically Significant MAO-Mediated Drug Interactions

Unlike linezolid, which carries warnings for drug-drug and drug-food interactions due to monoamine oxidase (MAO) inhibition, clinical studies with tedizolid did not reveal significant signals for hypertensive or serotonergic adverse events. In a tyramine challenge study, the geometric mean tyramine sensitivity ratio (placebo TYR30/tedizolid TYR30) was 1.33; a ratio of ≥2 is considered clinically relevant [1]. Furthermore, tedizolid is a much weaker in vitro inhibitor of MAO-A and MAO-B, with IC50 values of 8.7 µM and 5.7 µM, respectively, compared to 46.0 µM and 2.1 µM for linezolid [1].

Monoamine Oxidase Drug-Drug Interactions Serotonin Syndrome Oxazolidinone Pharmacovigilance

Once-Daily Dosing Enabled by 2-Fold Longer Half-Life Compared to Linezolid

The pharmacokinetic profile of tedizolid supports once-daily dosing, a significant advantage over the twice-daily regimen required for linezolid. The mean half-life of tedizolid was approximately 12 hours, which is about 2-fold longer than that of linezolid [1]. This property is consistent across studies and enables steady-state concentrations to be achieved within three days of once-daily oral or intravenous administration [2].

Pharmacokinetics Half-Life Dosing Regimen Oxazolidinone Prodrug

High Absolute Bioavailability (>90%) Enables Seamless IV-to-Oral Switch

Tedizolid phosphate, the oral prodrug, demonstrates high and consistent absolute bioavailability of approximately 91%, enabling seamless switching between intravenous and oral formulations without dose adjustment [1]. This contrasts with linezolid, which has a reported oral bioavailability of approximately 100% but requires a twice-daily dosing schedule. The high bioavailability of tedizolid, combined with its long half-life, makes it an ideal candidate for outpatient parenteral antibiotic therapy (OPAT) and early hospital discharge.

Bioavailability Pharmacokinetics IV-to-Oral Switch Prodrug OPAT

Optimized Application Scenarios for Tedizolid (856866-72-3) Based on Verified Differential Evidence


Treatment of ABSSSI in Patients at Risk for or With Confirmed cfr-Positive MRSA

For complicated skin and skin structure infections where linezolid-resistant, cfr-positive S. aureus is suspected or confirmed, tedizolid offers a critical therapeutic advantage. The maintained in vitro activity of tedizolid against these strains (MIC90 of 1 mg/L vs. ≥8 mg/L for linezolid) supports its use as a targeted agent in this specific, high-need scenario, potentially averting the use of broader-spectrum or more toxic alternatives [1].

OPAT and Early Hospital Discharge for Gram-Positive Infections

Tedizolid's pharmacokinetic profile—specifically its once-daily dosing and high oral bioavailability—is ideally suited for outpatient parenteral antimicrobial therapy (OPAT) and for facilitating early transition from inpatient intravenous to outpatient oral therapy. This application reduces hospital length of stay, lowers healthcare costs, and improves patient quality of life compared to therapies requiring more frequent dosing or lacking an effective oral option [2].

Empiric ABSSSI Therapy in Patients on Serotonergic Agents

In patients receiving concomitant selective serotonin reuptake inhibitors (SSRIs) or other serotonergic medications, tedizolid presents a safer alternative to linezolid. Clinical studies demonstrate that tedizolid, at therapeutic doses, lacks the significant MAO inhibition that underpins linezolid's risk for serotonin syndrome. This allows for more straightforward management of ABSSSI without the need for complex medication reconciliation or temporary discontinuation of essential psychiatric medications [3].

Susceptibility Testing for Clinical Microbiology and Antimicrobial Stewardship

Given its superior in vitro potency (4-fold lower MIC90 against MRSA), tedizolid is a valuable addition to antimicrobial susceptibility testing (AST) panels for guiding therapy in serious Gram-positive infections. Its activity against cfr-positive strains further justifies its inclusion in specialized susceptibility testing for linezolid-resistant isolates, supporting antimicrobial stewardship programs by preserving the utility of other agents [4].

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